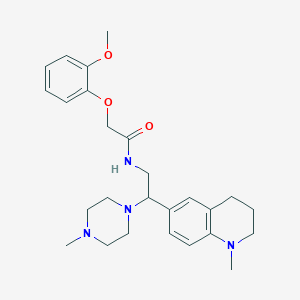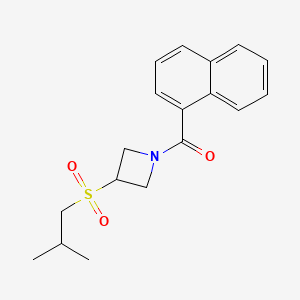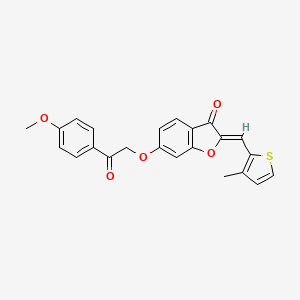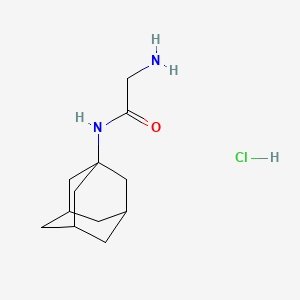![molecular formula C18H24N2O3 B2357465 1-(4-Butoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea CAS No. 1351595-09-9](/img/structure/B2357465.png)
1-(4-Butoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its chemical name, DMFU-14, and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DMFU-14 is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. DMFU-14 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell growth. DMFU-14 has also been shown to bind to and activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in lipid metabolism and inflammation.
Biochemical and Physiological Effects
DMFU-14 has been shown to have a variety of biochemical and physiological effects. In cancer cells, DMFU-14 has been shown to induce cell cycle arrest and apoptosis. In neurons, DMFU-14 has been shown to increase the expression of neurotrophic factors and protect against oxidative stress. In immune cells, DMFU-14 has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMFU-14 is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potentially useful compound for scientific research. However, one limitation of DMFU-14 is that it is not very water-soluble, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on DMFU-14. One area of interest is the development of DMFU-14 analogs that may have improved properties, such as increased water solubility or enhanced activity. Another area of interest is the investigation of the potential therapeutic applications of DMFU-14 in various disease states, such as cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of DMFU-14 and how it interacts with specific enzymes and receptors.
Méthodes De Synthèse
The synthesis method of DMFU-14 involves the reaction of 2,5-dimethylfuran-3-carboxaldehyde with 4-butoxyaniline in the presence of a catalyst. The resulting product is then treated with urea to yield DMFU-14. This synthesis method has been optimized and can be performed on a large scale, making it a viable option for commercial production.
Applications De Recherche Scientifique
DMFU-14 has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, DMFU-14 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuroscience, DMFU-14 has been shown to improve cognitive function and protect against neurodegenerative diseases. In immunology, DMFU-14 has been shown to modulate the immune response and reduce inflammation.
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-5-10-22-17-8-6-16(7-9-17)20-18(21)19-12-15-11-13(2)23-14(15)3/h6-9,11H,4-5,10,12H2,1-3H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZIDKUXJALBRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2=C(OC(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,9-dimethoxy-5-[(3-methoxybenzyl)thio]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2357389.png)
![[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate](/img/structure/B2357392.png)
![4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2357393.png)


![1-(1,3-Benzodioxol-5-yl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2357397.png)
![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2357398.png)




![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2357405.png)